molecular formula C14H20N4O4 B1396655 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 253315-11-6

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1396655
CAS No.: 253315-11-6
M. Wt: 308.33 g/mol
InChI Key: PCCFNCYKKKIXFX-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308.34 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the reaction of tert-butoxycarbonyl (Boc)-protected piperazine with pyrimidine-5-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid, with the CAS number 253315-11-6, is a compound of interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C14H20N4O4
  • Molecular Weight : 308.34 g/mol
  • IUPAC Name : this compound
  • Purity : 98% .

The compound has been shown to exert its effects primarily through inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K signaling plays a significant role in cellular processes such as proliferation, survival, and metabolism, which are often dysregulated in cancer .

Anti-Cancer Activity

Research indicates that this compound possesses potent anti-tumor activity. It has been associated with:

  • Inhibition of Tumor Cell Proliferation : The compound has shown efficacy in inhibiting the uncontrolled cellular proliferation characteristic of malignant diseases.
  • Therapeutic Potential : It may be beneficial in treating various cancers due to its ability to inhibit PI3K-mediated signaling pathways .

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been noted for its potential in managing inflammatory diseases:

  • Mechanisms : The inhibition of PI3K pathways can also reduce inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

StudyFindings
Simpson and Parsons (2001)Demonstrated that loss of PTEN function leads to increased PI3K signaling associated with various tumors.
Nicholson and Anderson (2002)Highlighted the role of PI3K in mediating angiogenic responses in endothelial cells.
MDPI Review (2020)Discussed the compound's antibacterial properties alongside its anti-cancer effects, suggesting a broad spectrum of biological activity .

Pharmacological Implications

The pharmacological implications of this compound extend beyond oncology:

  • Potential Treatments : It may also be effective against fibrotic diseases and other inflammatory conditions, indicating a versatile therapeutic profile .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)12-15-8-10(9-16-12)11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFNCYKKKIXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate (17 g, crude) in THF/methanol/H2O (300 mL) was added sodium hydroxide (4.3 g, 107.5 mmol), and the reaction mixture was stirred at 70 0° C. for 2 hours. LCMS showed the reaction was completed. The reaction mixture was brought to pH≈5-6 with 1 M HCl, and then filtered. The solid was collected and dried to give 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid as a white solid (16 g, 96%), which was directly used in the next step without further purification. MS (ES+) C14H20N4O4 requires: 308, found: 253 [M-56+H]+.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
THF methanol H2O
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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